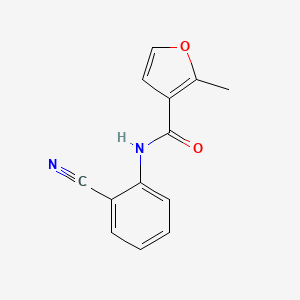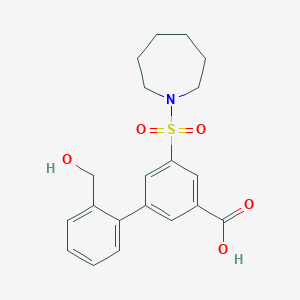![molecular formula C18H25N5O B5297248 2-[(3-butoxyphenyl)hydrazono]-3-imino-3-(1-piperidinyl)propanenitrile](/img/structure/B5297248.png)
2-[(3-butoxyphenyl)hydrazono]-3-imino-3-(1-piperidinyl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-butoxyphenyl)hydrazono]-3-imino-3-(1-piperidinyl)propanenitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BPPN and has a molecular formula of C20H29N5O.
Applications De Recherche Scientifique
BPPN has been the subject of numerous scientific studies due to its potential applications in various fields. One of the primary applications of BPPN is in the field of medicinal chemistry, specifically in the development of new drugs. BPPN has been shown to have significant anti-inflammatory and anti-cancer properties, making it a promising candidate for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of BPPN is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. BPPN has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. BPPN also inhibits the activity of certain signaling pathways, such as the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
BPPN has been shown to have significant biochemical and physiological effects. In vitro studies have shown that BPPN inhibits the proliferation of cancer cells and induces apoptosis. BPPN has also been shown to reduce inflammation and oxidative stress in various animal models. These effects make BPPN a promising candidate for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of BPPN is its ease of synthesis, which makes it readily available for scientific research. BPPN is also a relatively stable compound, which allows for long-term storage and use in various experiments. However, one of the limitations of BPPN is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are numerous future directions for the research and development of BPPN. One potential direction is the further exploration of its anti-inflammatory and anti-cancer properties. BPPN has shown promising results in preclinical studies, and further research could lead to the development of new drugs for the treatment of various diseases. Another potential direction is the investigation of BPPN's mechanism of action. A better understanding of how BPPN works could lead to the development of more effective drugs. Finally, the development of new synthesis methods for BPPN could lead to the production of more stable and soluble forms of the compound.
Méthodes De Synthèse
The synthesis of BPPN involves the reaction of 3-butoxybenzohydrazide with 1-piperidinylpropanenitrile in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of an oxidizing agent. The synthesis of BPPN is a relatively simple and straightforward process, which makes it an attractive compound for scientific research.
Propriétés
IUPAC Name |
(1E)-N-(3-butoxyanilino)-2-imino-2-piperidin-1-ylethanimidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O/c1-2-3-12-24-16-9-7-8-15(13-16)21-22-17(14-19)18(20)23-10-5-4-6-11-23/h7-9,13,20-21H,2-6,10-12H2,1H3/b20-18?,22-17+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXVYJLEPZXXAU-KEIKGQSPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)NN=C(C#N)C(=N)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=CC(=C1)N/N=C(\C#N)/C(=N)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(acetylamino)phenyl]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]butanamide](/img/structure/B5297172.png)
![4-methoxy-N-(2-methoxyethyl)-2-{[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]oxy}benzamide](/img/structure/B5297178.png)
![5-{[1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5297188.png)

![N-(2-furylmethyl)-2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5297197.png)


![N-(4-pyridinylmethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5297221.png)

![1-methyl-4-[(2-methylphenyl)acetyl]piperazine](/img/structure/B5297242.png)
![4-methyl-1-[4-methyl-3-(piperidin-1-ylsulfonyl)benzoyl]piperidine](/img/structure/B5297257.png)
![1-{4-[4-(2-bromobenzoyl)-1-piperazinyl]-3-fluorophenyl}-1-butanone](/img/structure/B5297267.png)
![methyl 3-[7-(1,3-benzothiazol-2-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]propanoate](/img/structure/B5297270.png)
![ethyl 1-[3-(2-nitrophenyl)-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B5297273.png)